molecular formula C12H19NO2 B589364 N-(2-Hydroxyethyl) Pseudoephedrine CAS No. 54275-43-3

N-(2-Hydroxyethyl) Pseudoephedrine

Cat. No.: B589364
CAS No.: 54275-43-3
M. Wt: 209.289
InChI Key: DZUDAROQGILUTD-CMPLNLGQSA-N
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Description

N-(2-Hydroxyethyl) Pseudoephedrine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pseudoephedrine, a well-known sympathomimetic amine used primarily as a decongestant. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pseudoephedrine structure, which imparts unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl) Pseudoephedrine can be synthesized through various chemical routes. One common method involves the reaction of pseudoephedrine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where pseudoephedrine is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by shrinking swollen nasal mucous membranes. Additionally, it can cause bronchial relaxation, increased heart rate, and contractility .

Comparison with Similar Compounds

Uniqueness: N-(2-Hydroxyethyl) Pseudoephedrine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and pharmacological properties. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUDAROQGILUTD-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857721
Record name (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54275-43-3
Record name (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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